molecular formula C26H24F3N3O3 B11465740 4-tert-butyl-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

4-tert-butyl-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11465740
M. Wt: 483.5 g/mol
InChI Key: KBSRSVAZPAFVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Scientific Research Applications

4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-{1-[(FURAN-2-YL)METHYL]-5-OXO-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C26H24F3N3O3

Molecular Weight

483.5 g/mol

IUPAC Name

4-tert-butyl-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C26H24F3N3O3/c1-24(2,3)19-13-11-18(12-14-19)22(33)31-25(26(27,28)29)23(34)32(16-20-10-7-15-35-20)21(30-25)17-8-5-4-6-9-17/h4-15H,16H2,1-3H3,(H,31,33)

InChI Key

KBSRSVAZPAFVEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CO4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.